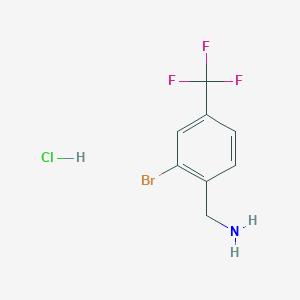

Chlorhydrate de 3-bromo-2-éthoxy-benzylamine

Vue d'ensemble

Description

3-Bromo-2-ethoxybenzylamine hydrochloride is a versatile chemical compound used in scientific research. Its applications span across various fields, including pharmacology and organic synthesis .

Synthesis Analysis

The synthesis of 3-Bromo-2-ethoxybenzylamine hydrochloride and similar compounds has been extensively studied. The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .Molecular Structure Analysis

The molecular structure of 3-Bromo-2-ethoxybenzylamine hydrochloride can be analyzed using methods such as DFT and HF. The molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory . The 3D structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis

3-Bromo-2-ethoxybenzylamine hydrochloride is a versatile chemical compound that can participate in various chemical reactions. Its application spans across various fields, including pharmacology and organic synthesis .Mécanisme D'action

Target of Action

Many benzylamine derivatives are known to interact with biological targets such as enzymes, receptors, and ion channels. The specific target would depend on the exact structure of the compound and its functional groups .

Mode of Action

Benzylamine derivatives can act as inhibitors, activators, or modulators of their targets. They can bind to the active site of an enzyme or receptor, altering its function .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a metabolic pathway, it could affect the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective at specific pH levels or temperatures .

Avantages Et Limitations Des Expériences En Laboratoire

3-Bromo-2-ethoxybenzylamine hydrochloride is a versatile reagent and has been used in numerous chemical syntheses and reactions. It is a strong base, which can react with electrophiles, such as carbonyl compounds, to form a new covalent bond. It is also used in the preparation of carbenes, which are important intermediates in organic synthesis. The main advantage of 3-Bromo-2-ethoxybenzylamine hydrochloride is its low cost and availability. However, it is also a strong base and can cause unwanted side reactions in certain conditions. Furthermore, it is a volatile compound and can evaporate easily, which can lead to loss of product.

Orientations Futures

1. Further studies are needed to better understand the biochemical and physiological effects of 3-Bromo-2-ethoxybenzylamine hydrochloride.

2. Further research is needed to explore the potential uses of 3-Bromo-2-ethoxybenzylamine hydrochloride in the synthesis of novel bioactive compounds.

3. Further research is needed to explore the potential applications of 3-Bromo-2-ethoxybenzylamine hydrochloride in the preparation of carbenes and other organic intermediates.

4. Further research is needed to explore the potential of 3-Bromo-2-ethoxybenzylamine hydrochloride as a catalyst in organic reactions.

5. Further research is needed to explore the potential of 3-Bromo-2-ethoxybenzylamine hydrochloride as a reagent in the synthesis of nucleosides and peptides.

6. Further research is needed to explore the potential of 3-Bromo-2-ethoxybenzylamine hydrochloride in the synthesis of other organic compounds.

7. Further research is needed to explore the potential of 3-Bromo-2-ethoxybenzylamine hydrochloride in the production of pharmaceuticals and drugs.

8. Further research is needed to explore the potential of 3-Bromo-2-ethoxybenzylamine hydrochloride in the development of new and improved synthetic methods.

Applications De Recherche Scientifique

Synthèse de composés pharmaceutiques

Le chlorhydrate de 3-bromo-2-éthoxy-benzylamine est un intermédiaire précieux dans la synthèse de divers composés pharmaceutiques. Sa position benzylique est particulièrement réactive, permettant des substitutions qui peuvent conduire au développement de nouvelles molécules médicinales. Par exemple, il peut être utilisé dans la synthèse de molécules antidépressives en agissant comme précurseur dans la formation d'inhibiteurs de la monoamine oxydase (MAO) . Ces inhibiteurs empêchent la dégradation des neurotransmetteurs tels que la sérotonine et la dopamine, qui sont essentiels pour gérer la dépression.

Méthodologie de synthèse organique

Les chercheurs en chimie organique utilisent le this compound pour explorer de nouvelles voies de synthèse. Il peut participer à des réactions radicalaires, des substitutions électrophile et d'autres transformations qui contribuent au développement de nouvelles méthodes de synthèse .

Safety and Hazards

The safety data sheet for similar compounds like Hydrochloric acid suggests that they may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation . Another similar compound, 2-Bromobutane, is classified as highly flammable liquid and vapor, and harmful to aquatic life with long-lasting effects .

Propriétés

IUPAC Name |

(3-bromo-2-ethoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c1-2-12-9-7(6-11)4-3-5-8(9)10;/h3-5H,2,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXVIXYPIDXJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

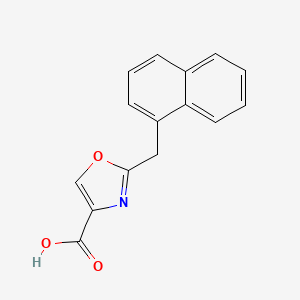

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[3.3]heptane hydrobromide](/img/structure/B1450628.png)

![3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1450633.png)

![(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450635.png)

![[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1450644.png)